molecular formula CH4NO2S- B12445167 N-methylsulfonamide

N-methylsulfonamide

Katalognummer: B12445167
Molekulargewicht: 94.12 g/mol
InChI-Schlüssel: DTROKHRAOPILNQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylsulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a methyl group. The general formula for this compound is CH₃SO₂NH₂. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-methylsulfonamide can be synthesized through the direct reaction of methylamine with sulfur dioxide and an oxidizing agent. One common method involves the reaction of methylamine with chlorosulfonic acid, followed by neutralization with a base to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-methylsulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates are typically employed under basic conditions.

Major Products Formed:

    Oxidation: Methylsulfonic acid.

    Reduction: Methylamine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-methylsulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are explored for their therapeutic potential in treating diseases such as bacterial infections and cancer.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-methylsulfonamide and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, in antimicrobial applications, sulfonamide derivatives inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

    Sulfonamides: General class of compounds containing the sulfonamide group.

    Sulfinamides: Compounds with a sulfinamide group (R-SO-NH₂).

    Sulfenamides: Compounds with a sulfenamide group (R-S-NH₂).

Comparison: N-methylsulfonamide is unique due to its specific structure and reactivity. Compared to sulfinamides and sulfenamides, this compound is more stable and less reactive, making it suitable for applications requiring stable sulfonamide functionality. Its methyl group also imparts distinct chemical properties that differentiate it from other sulfonamides.

Eigenschaften

Molekularformel

CH4NO2S-

Molekulargewicht

94.12 g/mol

IUPAC-Name

(sulfinatoamino)methane

InChI

InChI=1S/CH5NO2S/c1-2-5(3)4/h2H,1H3,(H,3,4)/p-1

InChI-Schlüssel

DTROKHRAOPILNQ-UHFFFAOYSA-M

Kanonische SMILES

CNS(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.